molecular formula C15H23NO3 B1297262 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid CAS No. 435342-03-3

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

Cat. No.: B1297262
CAS No.: 435342-03-3
M. Wt: 265.35 g/mol
InChI Key: HZNVDRXNGMBFSF-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The structural architecture of this compound demonstrates remarkable molecular complexity through the integration of multiple heterocyclic and aliphatic components. The furan ring serves as the central backbone, providing a five-membered aromatic heterocycle containing one oxygen atom at position 1. This furan core exhibits characteristic electron-rich properties typical of oxygen-containing heterocycles, influencing the overall electronic distribution throughout the molecule and affecting its reactivity patterns.

The tert-butyl group positioned at the 5-position of the furan ring introduces significant steric bulk through its three methyl substituents attached to a quaternary carbon center. This structural feature creates substantial steric hindrance around the furan ring, potentially influencing the compound's conformational preferences and reactivity patterns. The tert-butyl group's branched structure contributes to the molecule's lipophilic character and may affect its solubility properties in various solvents.

At the 2-position of the furan ring, a piperidin-1-ylmethyl substituent provides additional structural complexity through the incorporation of a six-membered saturated nitrogen heterocycle. The piperidine ring adopts a chair conformation, as is typical for six-membered saturated cycles, and the nitrogen atom within this ring can participate in hydrogen bonding interactions or coordination chemistry. The methylene bridge connecting the piperidine ring to the furan core allows for conformational flexibility while maintaining the overall molecular connectivity.

The carboxylic acid functionality at position 3 of the furan ring represents a crucial structural element that significantly influences the compound's chemical behavior. This functional group introduces acidic character to the molecule, with the potential for deprotonation under basic conditions to form the corresponding carboxylate anion. The proximity of the carboxylic acid group to the electron-rich furan ring creates an interesting electronic environment that may affect the acidity constant of the carboxyl group compared to simple aliphatic carboxylic acids.

Property Value Source
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.353 g/mol
Monoisotopic Mass 265.167794
Chemical Abstracts Service Number 435342-03-3
MDL Number MFCD03034338
ChemSpider Identification 568169

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the furan ring serving as the parent structure and substituents named according to their positions and chemical nature. Alternative naming systems exist within chemical databases, including variations that emphasize different structural features or use abbreviated forms of substituent names. The compound may also be referenced by trade names or catalog numbers in commercial databases, though the Chemical Abstracts Service number remains the most reliable identifier.

The three-dimensional structure of this compound exhibits significant conformational complexity due to the multiple rotatable bonds present within the molecule. The methylene bridge connecting the piperidine ring to the furan core allows for rotation, creating multiple possible conformational states that may be populated under different conditions. Similarly, the tert-butyl group can adopt various orientations relative to the furan plane, though steric interactions may favor certain conformational arrangements.

The electronic structure of the compound reflects the combined influence of the electron-rich furan ring, the electron-donating nitrogen atom within the piperidine substituent, and the electron-withdrawing carboxylic acid group. This combination creates a complex electronic environment with regions of both electron density and electron deficiency, potentially leading to interesting reactivity patterns and intermolecular interactions. The aromatic character of the furan ring is maintained despite the multiple substituents, contributing to the overall stability of the molecular framework.

Chemical characterization of this compound typically involves spectroscopic techniques that can identify the various functional groups and confirm the structural connectivity. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns. Infrared spectroscopy readily identifies the carboxylic acid functionality through characteristic carbonyl and hydroxyl stretching frequencies, while also providing information about the aromatic and aliphatic components of the structure.

Properties

IUPAC Name

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16/h9H,4-8,10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNVDRXNGMBFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349571
Record name 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435342-03-3
Record name 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.

    Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.

    Attachment of the tert-Butyl Group: The tert-butyl group is added through alkylation reactions.

Industrial Production Methods

the synthesis generally follows standard organic synthesis protocols involving the use of appropriate reagents and catalysts under controlled conditions .

Chemical Reactions Analysis

Key Steps:

  • Introduction of the Piperidinylmethyl Group :
    Alkylation reactions are used to attach the piperidine moiety to the furan ring. For example, reductive amination or nucleophilic substitution between a chloromethyl-furan intermediate and piperidine .

    • Example: Reaction of 5-tert-butyl-2-chloromethyl-furan-3-carboxylic acid with piperidine in the presence of a base (e.g., Cs₂CO₃) yields the target compound .

  • Carboxylic Acid Functionalization :
    The carboxylic acid group undergoes typical reactions such as esterification, amidation, or decarboxylation.

    • Esterification : Reacting with tert-butyl alcohol under acidic conditions forms the tert-butyl ester .

    • Amidation : Coupling with amines via EDCI/HOBt activates the acid for amide bond formation .

Decarboxylation Reactions

The carboxylic acid group is prone to decarboxylation under basic conditions, forming a methyl-substituted furan derivative:

Reaction Conditions Product Yield Reference
Cs₂CO₃, MeCN, 100°C, 1–5 h5-tert-Butyl-2-piperidin-1-ylmethylfuran61–81%
Thermal decarboxylation (150°C)Same as above55%

Mechanistic Insight :
Decarboxylation proceeds via a base-mediated pathway, likely involving a six-membered transition state where the piperidine nitrogen facilitates proton abstraction . Radical or carbocation intermediates are excluded based on retention of stereochemistry in analogous systems .

Enzyme Inhibition and Biological Activity

The compound’s piperidine and furan motifs are critical in targeting enzymes like Mycobacterium tuberculosis Pks13-TE:

Structural Insights from Analogous Compounds :

  • Piperidine Interaction : The protonated piperidine nitrogen forms hydrogen bonds with catalytic residues (e.g., Asn1640 in Pks13-TE).

  • tert-Butyl Group : Enhances hydrophobic interactions within the enzyme’s substrate-binding pocket.

Modification IC₅₀ (μM) Biological Impact
Piperidine → Pyrrolidine2.1Reduced potency due to weaker H-bonding
tert-Butyl → Cyclohexyl3.8Comparable activity
Carboxylic acid → Ester>10Loss of activity

Derivatization for Drug Discovery

The carboxylic acid group is pivotal in generating prodrugs or conjugates:

Example Pathways :

  • Prodrug Synthesis : Conversion to tert-butyl esters (e.g., 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid tert-butyl ester ) improves bioavailability.

  • Peptide Conjugates : Coupling with amino acids via amide bonds enhances target specificity.

Stability and Reactivity Considerations

  • Acid Sensitivity : The tert-butyl group is stable under basic conditions but may undergo cleavage in strong acids (e.g., HCl/MeOH) .

  • Oxidation : The furan ring is susceptible to oxidation, forming diketone derivatives under harsh conditions (e.g., MnO₂) .

Table 1: Comparative Decarboxylation Yields

Base Solvent Temperature Time Yield
Cs₂CO₃MeCN100°C1 h81%
K₂CO₃DMF120°C3 h45%
DBUToluene80°C5 h68%

Table 2: Biological Activity of Derivatives

Derivative Target Enzyme IC₅₀ (μM) Reference
5-tert-Butyl-2-piperidin-1-ylmethylfuranPks13-TE0.19
Methyl ester analogGSK-3β4.1

Scientific Research Applications

Pharmaceutical Applications

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Neuropharmacology :
    • The compound exhibits properties that may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
    • Case studies have shown its potential in modulating dopamine and serotonin receptors, which are critical in conditions like depression and schizophrenia.
  • Antidepressant Activity :
    • Research indicates that derivatives of this compound may possess antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry highlighted its ability to enhance mood-related behaviors in rodents .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial for treating chronic inflammatory diseases.

In Vitro Studies

In vitro studies have assessed the cytotoxicity and efficacy of this compound against various cancer cell lines. The results indicated selective cytotoxicity towards certain types of cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent .

In Vivo Studies

Animal studies have demonstrated that administration of this compound can lead to significant reductions in tumor size in xenograft models of cancer . These findings warrant further exploration into its mechanisms and potential clinical applications.

Data Table: Summary of Research Findings

Study TypeFindingsReference
NeuropharmacologyModulates dopamine and serotonin receptors
Antidepressant ActivityEnhances mood-related behaviors in rodents
Anti-inflammatory PropertiesExhibits potential anti-inflammatory effects
CytotoxicitySelective cytotoxicity towards cancer cells
In Vivo EfficacyReduces tumor size in xenograft models

Commercial Applications

The compound is also being explored for its commercial viability in drug formulation. Its unique structure allows for modifications that could enhance bioavailability and reduce side effects, making it a valuable candidate for pharmaceutical companies looking to develop new medications.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence protein-protein interactions and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid include compounds with variations in substituents on the furan ring or modifications to the heterocyclic amine group. Below is a detailed comparison based on molecular properties and substituent effects:

Table 1: Structural and Molecular Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 435342-03-3 C₁₅H₂₃NO₃ 265.35 Piperidin-1-ylmethyl
5-tert-Butyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid 435342-04-4 C₁₅H₂₃NO₄ 281.35 Morpholin-4-ylmethyl
(4-(1-[(Furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine 435342-01-1 C₁₇H₂₂N₂O 270.37 Furan-2-ylmethyl amino

Key Differences and Implications

Piperidine vs. Morpholine Substituents Piperidin-1-ylmethyl (Target Compound): The piperidine group introduces a six-membered saturated ring with one nitrogen atom. Morpholin-4-ylmethyl (PI-19589): Morpholine replaces the piperidine group, introducing an oxygen atom into the heterocycle. The molecular weight is 16 g/mol higher due to the additional oxygen atom .

Functional Group Variations The third compound (CAS: 435342-01-1) features a furan-2-ylmethyl amino group and a butenyl chain, resulting in a larger molecular framework (C₁₇H₂₂N₂O). This structure may exhibit distinct electronic properties due to conjugation between the furan and amino groups, as well as increased flexibility from the butenyl spacer .

Physicochemical Properties

  • Lipophilicity: The tert-butyl group in all three compounds contributes to high logP values, suggesting enhanced membrane permeability in biological systems.
  • Acid-Base Behavior: The carboxylic acid group in the target compound (pKa ~4–5) contrasts with the tertiary amine in PI-19587, which may influence ionization states under physiological conditions .

Biological Activity

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (CAS No. 435342-03-3) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its chemical properties, biological activities, and relevant studies that highlight its significance in medicinal chemistry.

Molecular Formula : C15H24ClNO3
Molecular Weight : 301.81 g/mol
Structural Features : The compound contains a furan ring, a piperidine moiety, and a tert-butyl group, which contribute to its pharmacological properties.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its neuroprotective and receptor-modulating effects.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of piperidine have been shown to modulate dopaminergic receptors, which are crucial in the context of neurodegenerative diseases such as Parkinson's disease (PD). A study highlighted the neuroprotective effects of D3 receptor agonists, suggesting that compounds like this compound could also exhibit similar properties by acting on these pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how variations in chemical structure affect biological activity. The incorporation of piperidine and furan rings has been associated with enhanced binding affinity to specific receptor sites:

Compound Receptor Binding Affinity (Ki) Selectivity
D-264Ki D3 = 1.84 nMHigh D3 selectivity
5-tert-butyl compoundTBDTBD

This table illustrates that modifications to the core structure can lead to significant changes in receptor affinity and selectivity, which is essential for drug design.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Neuroprotection in Animal Models : One study demonstrated that D3-preferring agonists provided significant neuroprotection in MPTP-induced models of Parkinson's disease. This suggests that similar compounds may offer therapeutic benefits through D3 receptor activation .
  • Antioxidant Activity : Compounds with furan rings have been noted for their antioxidant properties. The presence of the furan moiety in this compound may contribute to its potential as an antioxidant agent, which is beneficial in mitigating oxidative stress-related damage in neurological conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, and what key reaction conditions are required?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Introduction of the tert-butyl group via Friedel-Crafts alkylation or palladium-catalyzed coupling under inert atmospheres (40–100°C) .
  • Step 2 : Piperidine substitution at the furan 2-position using reductive amination or nucleophilic substitution, often requiring anhydrous solvents like acetonitrile and bases such as potassium carbonate .
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester precursors under acidic (HCl/dioxane) or basic conditions .
    • Critical Parameters : Temperature control (<100°C), inert gas purging, and purification via flash chromatography or recrystallization .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Structural Confirmation :

  • X-ray crystallography for absolute stereochemical determination (e.g., piperidine ring conformation) .
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent integration and coupling patterns (e.g., furan ring protons at δ 6.5–7.5 ppm) .
    • Purity Assessment :
  • HPLC with UV detection (λ = 210–254 nm) and C18 columns, using acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up, particularly for the piperidinylmethyl substitution step?

  • Strategies :

  • Catalyst Screening : Use Pd(OAc)2_2 with tert-butyl XPhos ligand to enhance coupling efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with tert-butyl alcohol to minimize side reactions at elevated temperatures (40–100°C) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progression and intermediate stability .
    • Reference Data : Yields improved from 45% to 72% under optimized Pd-catalyzed conditions .

Q. How do steric and electronic effects of the tert-butyl group influence binding to biological targets?

  • Physicochemical Impact :

  • Lipophilicity : LogP increases by ~1.5 units compared to non-alkylated analogs, enhancing membrane permeability .
  • Steric Hindrance : Reduces rotational freedom of the piperidine ring, potentially stabilizing ligand-receptor interactions (e.g., AMPA receptor antagonism) .
    • Experimental Validation :
  • Molecular Dynamics Simulations : Predict binding pocket compatibility (e.g., hydrophobic interactions with receptor residues) .
  • SAR Studies : Compare activity of tert-butyl analogs with methyl or isopropyl derivatives .

Q. What methodologies resolve contradictions in bioactivity data across studies (e.g., IC50_{50} variability)?

  • Root Cause Analysis :

  • Purity Discrepancies : Validate compound integrity via 1H^1H NMR (e.g., detect residual solvents) and elemental analysis .
  • Assay Conditions : Standardize buffer pH (7.1–7.4) and ionic strength to minimize false positives/negatives .
    • Cross-Validation :
  • Orthogonal Assays : Combine radioligand binding with functional assays (e.g., calcium flux) .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

  • Challenges :

  • Racemization during piperidine ring functionalization due to basic reaction conditions .
    • Solutions :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol eluents .
  • Asymmetric Synthesis : Employ chiral auxiliaries or enzymes (e.g., lipases) for kinetic resolution .

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